molecular formula C17H20N4O3 B2525257 2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797270-34-8

2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2525257
CAS No.: 1797270-34-8
M. Wt: 328.372
InChI Key: REDYIXOOBJVACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a nicotinonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through hydrogenation or cyclization reactions involving suitable precursors.

    Coupling Reactions: The pyrrolidine and piperidine rings are then coupled with the nicotinonitrile moiety through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and piperidinone.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Nicotinonitrile Derivatives: Compounds containing the nicotinonitrile moiety, such as nicotinic acid derivatives.

Uniqueness

2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of the pyrrolidine, piperidine, and nicotinonitrile moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.

Biological Activity

2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS Number: 1797270-34-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, underlying mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O2C_{18}H_{23}N_3O_2, with a molecular weight of approximately 328.4 g/mol. The structure features a nicotinonitrile moiety linked to a piperidine derivative through an ether bond, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling, particularly the ERK5 pathway, which is crucial for cellular proliferation and survival .

1. Neuroprotective Effects

Research has indicated that derivatives of the compound exhibit neuroprotective properties. For instance, related compounds have shown protective effects against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity by attenuating calcium influx and suppressing upregulation of NR2B receptors . This suggests that the compound may have potential applications in treating neurodegenerative diseases.

2. Kinase Inhibition

The compound has been evaluated for its inhibitory effects on the ERK5 pathway, with structure-activity relationship studies revealing that modifications to the piperidine ring can enhance potency . Specifically, certain substitutions have led to increased inhibition rates, indicating that fine-tuning the chemical structure can optimize therapeutic efficacy.

Research Findings and Case Studies

StudyFindingsImplications
Demonstrated ERK5 inhibitory activity with varying potencies based on structural modificationsPotential for developing targeted therapies for cancers where ERK5 is implicated
Neuroprotective activity against NMDA-induced toxicity, with significant improvements in learning and memory in vivoPromising candidate for neurodegenerative disease treatment
Initial pharmacokinetic profiling suggested favorable absorption and distribution characteristicsIndicates potential for oral bioavailability

Properties

IUPAC Name

2-[1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-20-11-13(9-15(20)22)17(23)21-7-4-14(5-8-21)24-16-12(10-18)3-2-6-19-16/h2-3,6,13-14H,4-5,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDYIXOOBJVACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.